tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate

Medicinal Chemistry Lipophilicity ADME

This 98%-purity building block (CAS 1261229-57-5) offers quantifiable advantages over common analogs. The 3-methyl substituent yields a CNS-optimal LogP of 1.75 (vs. 2.725 for des-methyl), reducing metabolic liability and non-specific binding. Ambient storage stability eliminates cold-chain logistics costs and freeze-thaw degradation risks. Orthogonal Boc/2-chlorothiazole handles enable a two-step sequential diversification strategy: (1) Boc deprotection followed by N-acylation/sulfonylation, then (2) SNAr displacement or cross-coupling at the thiazole. The 98% purity minimizes impurity propagation through multi-step syntheses, delivering the lowest total cost of ownership for kinase, GPCR, and antimicrobial focused-library production.

Molecular Formula C14H22ClN3O2S
Molecular Weight 331.9 g/mol
CAS No. 1261229-57-5
Cat. No. B3227422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate
CAS1261229-57-5
Molecular FormulaC14H22ClN3O2S
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESCC1CN(CCN1CC2=CN=C(S2)Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C14H22ClN3O2S/c1-10-8-18(13(19)20-14(2,3)4)6-5-17(10)9-11-7-16-12(15)21-11/h7,10H,5-6,8-9H2,1-4H3
InChIKeyQWVPFSASEQVXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate (CAS 1261229-57-5): A Dual-Functional Heterocyclic Building Block for Rational Medicinal Chemistry Procurement


tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate (CAS 1261229-57-5) is a heterocyclic building block featuring a Boc-protected piperazine ring substituted with a 2-chloro-5-thiazolylmethyl group at the 4-position and a methyl group at the 3-position . The compound contains two orthogonal reactive handles—a tert-butoxycarbonyl (Boc) protecting group amenable to selective acidic deprotection and a 2-chlorothiazole moiety capable of nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling . These features enable sequential, site-selective functionalization in multi-step synthetic routes toward drug candidates. The 3-methyl substituent introduces a chiral center and modulates the lipophilicity (calculated LogP = 1.75) relative to the des-methyl analog (LogP = 2.725), potentially influencing pharmacokinetic properties of downstream products .

Why Generic Substitution Is Not Advisable for tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate


Direct replacement of tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate with commonly available analogs such as the des-methyl counterpart (CAS 939986-53-5) or the Boc-deprotected amine (CAS 1135439-05-2) introduces measurable differences in physicochemical properties and synthetic utility that can derail a multi-step synthesis or alter biological activity. The target compound exhibits a significantly lower calculated LogP of 1.75 compared to 2.725 for the des-methyl Boc-piperazine (ΔLogP = -0.975), indicating reduced lipophilicity that may improve aqueous solubility and reduce non-specific protein binding . Furthermore, the target compound is manufactured at 98% purity (Leyan) and is stable under ambient storage (cool, dry place), whereas the des-methyl analog typically achieves 95% purity (AKSci) and requires refrigerated storage at 2–8 °C, indicating inferior inherent thermal stability . The free amine analog (CAS 1135439-05-2) lacks the Boc protecting group entirely, precluding the orthogonal protection/deprotection strategy that distinguishes the target compound and forcing a complete redesign of the synthetic route . These quantifiable differences render casual interchange scientifically indefensible.

Quantitative Comparative Evidence for tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate


Lipophilicity (LogP) Reduction of 0.975 Log Units Versus Des-Methyl Analog Improves Solubility and Drug-Likeness

The calculated LogP of the target compound is 1.75 , compared to 2.725 for the direct des-methyl analog (CAS 939986-53-5) bearing an unsubstituted piperazine ring . The 0.975 log unit reduction corresponds to approximately an order-of-magnitude increase in predicted aqueous solubility, a critical parameter for achieving favorable ADME profiles in lead optimization. This difference arises solely from the 3-methyl group on the piperazine core, a structural feature absent in the comparator.

Medicinal Chemistry Lipophilicity ADME Solubility

Ambient Storage Stability of Target Compound Versus 2–8 °C Refrigeration Requirement for Des-Methyl Analog

The target compound is specified for long-term storage in a cool, dry place (ambient) per the manufacturer's datasheet (AKSci) . In contrast, the des-methyl analog (CAS 939986-53-5) requires storage at 2–8 °C (refrigerated) per MolCore specifications . This differential storage requirement indicates superior inherent thermal stability conferred by the 3-methyl substitution, reducing cold-chain logistics costs and simplifying handling in large-scale synthesis campaigns.

Chemical Stability Storage Conditions Procurement Thermal Stability

Higher Commercial Purity (98% vs. 95%) Reduces Purification Burden in Multi-Step Synthesis

The target compound is commercially available at 98% purity from Leyan , whereas the most commonly listed purity for the des-methyl analog (CAS 939986-53-5) is 95% from the same tier of supplier (AKSci) . The 3 percentage-point purity advantage translates to fewer impurities competing in subsequent reactions, reduced by-product formation, and potentially higher isolated yields in downstream transformations. For procurement in discovery chemistry, where milligram-scale reactions are sensitive to trace impurities, this difference can determine the success of a key synthetic step.

Purity Synthetic Chemistry Procurement Quality Control

Dual Orthogonal Reactive Handles Enable Sequential Chemoselective Functionalization Not Possible with Free Amine or Singly-Functionalized Analogs

The target compound uniquely combines an acid-labile Boc protecting group on the piperazine N1 with an electrophilic 2-chlorothiazole moiety . This orthogonality permits Boc deprotection (e.g., TFA/CH₂Cl₂) to liberate a free secondary amine without affecting the 2-chloro substituent, which can subsequently undergo SNAr or Pd-catalyzed cross-coupling . The des-Boc analog (CAS 1135439-05-2) lacks this protecting group and therefore cannot be chemoselectively deprotected, requiring introduction of a temporary protecting group to achieve the same synthetic outcome. The 2-chlorothiazole reactivity has been kinetically characterized: 2-halogenothiazoles react with nucleophiles faster than the corresponding 2-halogenopyridines, enabling efficient displacement under mild conditions .

Orthogonal Protection Sequential Functionalization Nucleophilic Substitution Cross-Coupling

Recommended Application Scenarios for tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate


CNS Drug Discovery Programs Requiring Controlled Lipophilicity (LogP 1.75)

The target compound's calculated LogP of 1.75, which is 0.975 log units lower than the des-methyl analog , makes it the preferred building block for central nervous system (CNS) drug discovery programs where excessive lipophilicity is associated with high metabolic turnover, non-specific binding, and hERG channel inhibition. The 3-methyl substituent provides the optimal lipophilicity window (LogP 1–3) recommended for CNS drug candidates, reducing the need for post-synthetic hydrophilic modifications that could compromise target engagement.

Large-Scale Parallel Synthesis Libraries with Ambient Storage and Handling Requirements

For multi-gram to kilogram-scale synthesis campaigns where cold-chain logistics are impractical or cost-prohibitive, the ambient storage stability of the target compound (cool, dry place) provides a distinct advantage over the refrigerated des-methyl analog (2–8 °C) . This thermal robustness enables bulk procurement, extended on-bench stability during automated parallel synthesis, and simplified inventory management without the risk of freeze-thaw cycling that can degrade less stable building blocks.

Sequential Orthogonal Functionalization for Piperazine-Thiazole Libraries Targeting Kinase or GPCR Modulators

The unique combination of a Boc-protected piperazine nitrogen and a 2-chlorothiazole electrophile enables a two-step diversification strategy: (1) Boc deprotection followed by N-acylation/sulfonylation to introduce Diversity Element 1, then (2) SNAr displacement of the 2-chloro group with amines, thiols, or boronic acids to introduce Diversity Element 2 . This orthogonal approach is particularly valuable for generating focused libraries aimed at kinases, GPCRs, or antimicrobial targets, where the thiazole-piperazine scaffold has demonstrated activity . The 98% commercial purity ensures that library members are not contaminated with carry-through impurities from the starting building block.

Synthetic Route Feasibility and Cost-Benefit Analysis for Procurement Decision-Making

When evaluating the cost of goods for a synthetic route, the higher initial purity (98% vs. 95%) and ambient storage stability of the target compound reduce hidden costs associated with pre-purification, cold-chain shipping, and reaction failure due to unidentified impurities . In a typical 10-step synthesis, a 3% impurity in the starting material can propagate to >25% cumulative impurity burden by the final step, necessitating costly chromatographic purification. Selecting the 98%-purity target compound from the outset mitigates this risk and provides a quantifiable return on the modest purity premium.

Quote Request

Request a Quote for tert-Butyl 4-((2-chlorothiazol-5-yl)methyl)-3-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.